1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid
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Overview
Description
1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and an octyl chain. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the fluorophenyl group adds unique chemical properties, such as increased lipophilicity and potential biological activity. Nitric acid is often used in the preparation or modification of such compounds, contributing to their reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)octyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or imidamides with appropriate reagents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Addition of the Octyl Chain: The octyl chain can be attached through alkylation reactions, where an octyl halide reacts with the imidazole ring under basic conditions.
Industrial Production Methods
Industrial production of 1-[2-(4-Fluorophenyl)octyl]imidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)octyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole ring or the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-[2-(4-Fluorophenyl)octyl]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)octyl]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)imidazole: A simpler analog with similar biological activities.
1-(4-Chlorophenyl)imidazole: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
5-(4-Fluorophenyl)-1H-imidazol-2-amine: Another fluorinated imidazole derivative with distinct biological activities.
Uniqueness
1-[2-(4-Fluorophenyl)octyl]imidazole is unique due to the presence of the octyl chain, which enhances its lipophilicity and potential for membrane interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .
Properties
CAS No. |
58831-01-9 |
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Molecular Formula |
C17H24FN3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)octyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H23FN2.HNO3/c1-2-3-4-5-6-16(13-20-12-11-19-14-20)15-7-9-17(18)10-8-15;2-1(3)4/h7-12,14,16H,2-6,13H2,1H3;(H,2,3,4) |
InChI Key |
DSSQMOXWBLLBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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